Methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate

説明

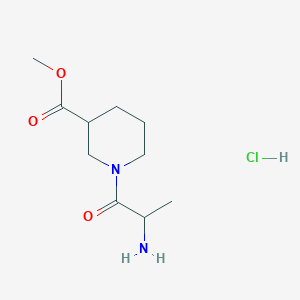

Molecular Structure Analysis

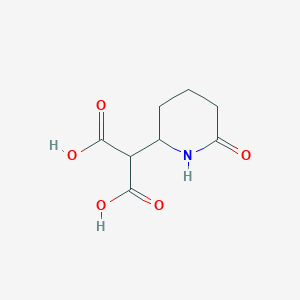

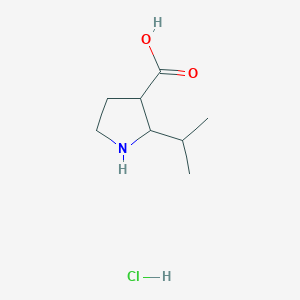

The molecular structure would be based on the oxazole ring, with the iodomethyl group and the methyl ester as substituents. The presence of the iodine atom would likely make the molecule quite polar and could significantly influence its reactivity .Chemical Reactions Analysis

The iodomethyl group might make the compound susceptible to nucleophilic substitution reactions, where a nucleophile attacks the positively charged carbon atom bonded to the iodine. The ester group could undergo hydrolysis, transesterification, and other reactions typical for esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of an iodine atom and an ester group could increase the compound’s polarity and potentially its boiling point and melting point .科学的研究の応用

-

Scientific Field: Organic Synthesis

- Methyl iodide, a compound structurally related to “Methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate”, is used in organic synthesis as a source of methyl groups .

- It is naturally emitted by rice plantations in small amounts and is also produced in vast quantities by algae and kelp in the world’s temperate oceans, and in lesser amounts on land by terrestrial fungi and bacteria .

-

Scientific Field: Medicinal Chemistry

- Sulfonimidates, which have a similar structure to “Methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate”, have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .

- The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

-

Scientific Field: Nuclear Medicine

- Iodomethane, a compound structurally related to “Methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate”, is used in nuclear medicine for the diagnosis of diseases such as primary aldosteronism .

- The study evaluated the diagnostic usefulness of NP-59 SPECT/CT in differentiating APA from IAH and in predicting postadrenalectomy clinical outcome for PA patients who had inconclusive adrenal venous sampling (AVS) and CT results .

-

Scientific Field: Chemical Synthesis

- Iodomethane, a compound structurally related to “Methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate”, is an excellent substrate for SN2 substitution reactions . It is sterically open for attack by nucleophiles, and iodide is a good leaving group . For example, it can be used for the methylation of phenols or carboxylic acids .

- In these examples, the base (K2CO3 or Li2CO3) removes the acidic proton to form the carboxylate or phenoxide anion, which serves as the nucleophile in the SN2 substitution .

-

Scientific Field: Industrial Chemistry

- Iodomethane is also an important precursor to methylmagnesium iodide or “MeMgI”, which is a common reagent . Because MeMgI forms readily, it is often prepared in instructional laboratories as an illustration of Grignard reagents .

- The use of MeMgI has been somewhat superseded by the commercially available methyl lithium .

-

Scientific Field: Industrial Production

- In the Monsanto process, Iodomethane forms in situ from the reaction of methanol and hydrogen iodide . The iodomethane then reacts with carbon monoxide in the presence of a rhodium complex to form acetyl iodide, the precursor to acetic acid after hydrolysis .

- Most acetic acid is prepared by this method .

-

Scientific Field: Environmental Chemistry

- Iodomethane is produced in vast quantities estimated to be greater than 214,000 tons annually by algae and kelp in the world’s temperate oceans, and in lesser amounts on land by terrestrial fungi and bacteria .

- This natural production of iodomethane plays a role in the global iodine cycle and can contribute to the formation of aerosols, which have a cooling effect on the climate .

-

Scientific Field: Material Science

-

Scientific Field: Biochemistry

-

Scientific Field: Analytical Chemistry

-

Scientific Field: Pharmaceutical Industry

Safety And Hazards

将来の方向性

特性

IUPAC Name |

methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO3/c1-10-6(9)4-3-8-11-5(4)2-7/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAFOZWRYOAUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(ON=C1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(iodomethyl)-1,2-oxazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-3-[(1-Amino-1-carboxypropan-2-yl)disulfanyl]-2-(dimethylamino)-2,3-dimethylbutanoic acid](/img/structure/B1435498.png)

![oxalic acid; tert-butyl N-[(1R,5S,6r)-3-azabicyclo[3.1.1]heptan-6-yl]carbamate](/img/structure/B1435499.png)

![8-Oxa-4-azaspiro[2.6]nonane hydrochloride](/img/structure/B1435510.png)

![methyl 2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1435512.png)

![3-{[4-(Trifluoromethyl)phenyl]methyl}oxolan-3-amine hydrochloride](/img/structure/B1435513.png)